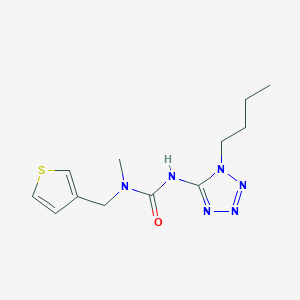

![molecular formula C17H19NO2 B4010823 4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010823.png)

4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of derivatives of 4-azatricyclo[5.2.1.0^2,6^]decane-3,5-dione has been extensively studied. Kossakowski and colleagues have synthesized aminoalkanol derivatives of 4-azatricyclo decene diones, investigating their potential beta-adrenolytic properties (Kossakowski & Wojciechowska, 2006). Another research by the same team explored the synthesis of amino derivatives aiming at psychotropic and/or anti-HIV agents, confirming the molecular structure of one derivative via X-ray analysis (Kossakowski, Wojciechowska, & Kozioł, 2006).

Molecular Structure Analysis

The molecular structure of derivatives related to 4-azatricyclo[5.2.1.0^2,6^]decane-3,5-dione has been the subject of spectroscopic investigations. Renjith et al. conducted a comprehensive study involving FT-IR, FT-Raman spectroscopy, and quantum chemical calculations to explore the molecular structure and properties of a closely related derivative (Renjith et al., 2014).

Chemical Reactions and Properties

Kas’yan et al. studied the reactions of 4-amino-4-azatricyclo decene dione with various dicarboxylic acid anhydrides, proposing procedures for preparing corresponding hydrazido acids and bis-imides. Their work highlights the molecule's reactivity and potential for further derivative synthesis (Kas’yan et al., 2007).

Physical Properties Analysis

Although specific studies on the physical properties of "4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0^2,6^]decane-3,5-dione" were not identified in the current literature review, research on similar compounds often focuses on crystalline structure, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science.

Chemical Properties Analysis

The chemical properties of azatricyclo decane diones, including "4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0^2,6^]decane-3,5-dione," involve their reactivity with various chemical agents, stability under different conditions, and potential for forming derivatives with varied biological activities. Research by Stefanska et al. on the antibacterial and antifungal activity of 10-(diphenylmethylene) derivatives highlights the compound's utility in developing new therapeutic agents (Stefanska et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Activity

A study by Kossakowski et al. (2006) explored the synthesis of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione, evaluating their beta-adrenoceptors affinity. These compounds exhibited moderate affinity for beta-adrenoceptors, highlighting potential applications in pharmacological research aimed at developing beta-adrenolytics (Kossakowski, Wojciechowska, 2006).

Photocycloaddition Approaches

Fort et al. (2014) presented a photochemical method to produce conformationally restricted bis-pyrrolidines from N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones. The resulting products, depending on the substitution pattern, exhibited latent C2 symmetry, indicating utility in synthesizing complex molecular architectures with potential applications in organic synthesis and drug development (Fort, Woltering, Alker, Bach, 2014).

Thermal and Structural Properties

Mahmudov et al. (2011) synthesized and characterized cyano-substituted azoderivatives of β-diketones, assessing their thermal stability and phase transition properties. Such studies are fundamental in the development of new materials with potential applications in thermally stable polymers and coatings (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, Pombeiro, 2011).

Serotonin Receptor Affinity

Research by Obniska et al. (2006) on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives revealed their affinities towards serotonin 5-HT1A and 5-HT2A receptors. These findings contribute to the development of novel compounds for treating disorders related to serotonin system dysregulation (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, Duszyńska, 2006).

Azo Polymers and Optical Storage

Meng et al. (1996) investigated the synthesis and properties of azo polymers for reversible optical storage, demonstrating how interactions between azo groups and side groups in copolymers could significantly enhance photoinduced birefringence. Such research underpins advancements in optical data storage technologies (Meng, Natansohn, Barrett, Rochon, 1996).

Eigenschaften

IUPAC Name |

4-(2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-10-5-3-4-6-13(10)18-16(19)14-11-7-8-12(9-11)15(14)17(18)20/h3-6,11-12,14-15H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBDOVAPLLURJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzoylpiperazin-1-yl)carbonyl]-N-propylaniline](/img/structure/B4010751.png)

![N',N'''-1,4-phenylenebis{N-[2-(diethylamino)ethyl]-N-methylurea}](/img/structure/B4010756.png)

![6-{[1-(2-fluorobenzyl)-2,5-dimethyl-1H-indol-3-yl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4010761.png)

![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4010769.png)

![N-(4-bromo-2,5-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4010777.png)

![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4010796.png)

![ethyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4010806.png)

![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4010813.png)

![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4010819.png)

![4-{1-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1-methyl-1H-pyrazole](/img/structure/B4010833.png)